Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate
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Overview
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate: is a chemical compound characterized by its molecular formula C15H12Cl2N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate typically involves the following steps:
Benzoylation: The starting material, 2,4-dichloroaniline, undergoes benzoylation to form the corresponding benzamide derivative.
Amination: The benzamide derivative is then subjected to amination to introduce the amino group at the appropriate position.
Esterification: Finally, the resulting compound is esterified with methanol to produce this compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophilic and nucleophilic substitution reagents can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, nitro-substituted, and other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is being studied for its ability to interact with biological targets and modulate various biological processes.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating infections, inflammation, and certain types of cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-amino-4-(2,5-dichlorophenyl)benzoate
Methyl 2-amino-4-(2,6-dichlorophenyl)benzoate
Methyl 2-amino-4-(3,4-dichlorophenyl)benzoate
Uniqueness: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate stands out due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. This unique structure allows it to interact with specific targets and pathways, making it distinct from other similar compounds.
Biological Activity
Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C15H12Cl2N2O2. Its structure includes an amino group and a dichlorophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial effects. For instance, studies have shown that modifications in the structure can enhance antimicrobial potency. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4 µg/mL against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Compound A (3,4-Dichlorobenzene derivative) | 4 | S. aureus |
Compound B (Amide derivative) | 16 | S. pneumoniae |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy is often evaluated using the agar-well diffusion method, where zones of inhibition are measured .
Table 2: Antifungal Activity
Compound | Zone of Inhibition (mm) | Target Fungus |
---|---|---|
This compound | TBD | C. albicans |
Reference Drug (Fluconazole) | ~20 | C. albicans |
Anticancer Properties
Recent studies have suggested that this compound may possess anticancer properties. The compound's interaction with L-type amino acid transporters (LAT1), which are overexpressed in tumor cells, points towards its potential as an antitumor agent .
Case Study: LAT1 Inhibition
A study demonstrated that derivatives of this compound could selectively inhibit LAT1 activity in cancer cells. This inhibition is crucial as LAT1 facilitates the uptake of essential amino acids that support tumor growth.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may inhibit bacterial RNA polymerase or interfere with cellular signaling pathways in cancer cells . Further elucidation of these mechanisms is necessary for developing therapeutic applications.
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-14(18)11-4-2-8(6-13(11)17)10-5-3-9(15)7-12(10)16/h2-7H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGWMPNDGIMCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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